MFCD06642260
Description
Such compounds are critical in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical synthesis. Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4 and CAS 1761-61-1), MFCD06642260 likely features a boronic acid (-B(OH)₂) group attached to a halogen-substituted aromatic ring, with bromine (Br) and chlorine (Cl) as common substituents . These structural elements enhance reactivity in catalytic applications and influence physicochemical properties such as solubility and stability.
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-12-4-3-5-13(2)19(12)23-11-18(26)25-20-24-10-15(27-20)8-14-6-7-16(21)17(22)9-14/h3-7,9-10,23H,8,11H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIKNHTXMSHRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06642260 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD06642260 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Structural Similarities :
- Both this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group and halogen substituents, enabling participation in palladium-catalyzed cross-coupling reactions .
- In contrast, 4-bromo-2-fluorobenzoic acid replaces the boronic acid with a carboxylic acid (-COOH) group, limiting its utility in coupling reactions but enhancing its role in hydrogen-bonding interactions for drug design .
Physicochemical Differences :
- Solubility : The carboxylic acid group in 4-bromo-2-fluorobenzoic acid improves water solubility (0.69 mg/mL vs. 0.24 mg/mL for boronic acids), which is critical for bioavailability in pharmaceutical formulations .
- LogP : Higher lipophilicity (LogP = 2.15) in boronic acids favors membrane permeability, making them suitable for intracellular catalytic applications .
Functional Divergence: Boronic acids (this compound and analogs) are pivotal in synthesizing biaryl structures for materials science and drug discovery. Halogenated benzoic acids (e.g., 4-bromo-2-fluorobenzoic acid) are often used as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides due to their acidic and hydrogen-bonding properties .
Research Findings and Implications
- Synthetic Accessibility : Boronic acids like this compound are typically synthesized via Miyaura borylation, using palladium catalysts and pinacolborane, as described for CAS 1046861-20-4 . This method achieves high yields (>80%) under mild conditions.
- Thermal Stability: Halogenated boronic acids exhibit superior thermal stability compared to non-halogenated analogs, with decomposition temperatures exceeding 200°C, making them suitable for high-temperature reactions .
- Toxicity Considerations : Bromine and chlorine substituents may increase environmental persistence, necessitating careful waste management in industrial applications .
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